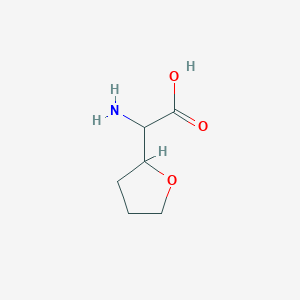

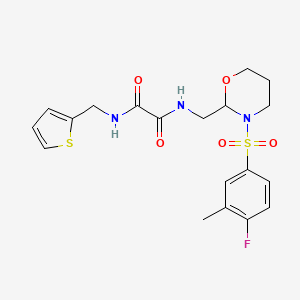

![molecular formula C10H13F3O2 B2756402 2-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid CAS No. 2241140-91-8](/img/structure/B2756402.png)

2-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

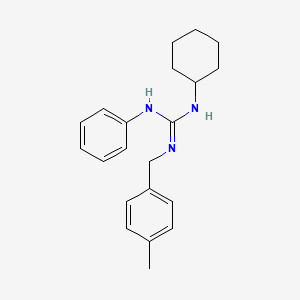

“2-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid” is a chemical compound with the CAS Number: 2241140-91-8 . It has a molecular weight of 222.21 . The compound is typically stored at 4 degrees Celsius and is available in powder form .

Molecular Structure Analysis

The molecular formula of “this compound” is C10H13F3O2 . The InChI Code is 1S/C10H13F3O2/c11-10(12,13)9(8(14)15)5-6-1-3-7(9)4-2-6/h6-7H,1-5H2,(H,14,15) .Physical And Chemical Properties Analysis

The physical form of “this compound” is a powder . It has a molecular weight of 222.21 . The compound is typically stored at 4 degrees Celsius .Aplicaciones Científicas De Investigación

Conformational Studies and Crystal Structure Analysis

The conformational properties of related bicyclo[2.2.2]octane structures have been a subject of scientific interest. For instance, Buñuel et al. (1996) analyzed a conformationally restricted aspartic acid analogue with a bicyclo[2.2.2]octane skeleton, highlighting its semi-extended conformation and the stabilization of its crystal structure through intermolecular hydrogen bonding (Buñuel et al., 1996). This research contributes to understanding how the bicyclo[2.2.2]octane framework influences molecular conformation and interactions.

Synthesis and Reactivity

Föhlisch et al. (2001) studied the base-induced solvolyses of [3.2.1]bicyclic α,α′-dichloro ketones, exploring mechanisms that could be relevant for compounds with similar bicyclic structures, including those involving trifluoromethyl groups (Föhlisch et al., 2001). Such studies are fundamental in developing new synthetic pathways and understanding chemical reactivity.

Mesogenic Properties and Material Science

Research by Januszko et al. (2004) into three-ring mesogens containing p-carboranes, compared with bicyclo[2.2.2]octane and benzene derivatives, provides insights into the use of bicyclic structures in developing materials with specific mesogenic properties (Januszko et al., 2004). This work is crucial for advancing liquid crystal technology and material science.

Catalysis and Chemical Transformations

Molnár et al. (2003) explored the alkylation of benzene with cyclic ethers in superacidic media, highlighting the potential for bicyclic compounds in catalytic processes and the formation of phenyl-substituted compounds through Friedel–Crafts-type reactions (Molnár et al., 2003). This research is significant for organic synthesis and the development of new catalytic methods.

Substituent Effects and Molecular Electronics

Roberts and Moreland (1953) studied the effects of substituent groups in saturated systems, including bicyclo[2.2.2]octane-1-carboxylic acids, providing valuable data on the electronic effects of substituents through the bicyclo[2.2.2]octane ring system. This information is essential for designing molecules with specific electronic properties for applications in molecular electronics and material science (Roberts & Moreland, 1953).

Safety and Hazards

The safety information available indicates that “2-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid” is associated with certain hazards. The compound has been assigned the GHS05 and GHS07 pictograms . The hazard statements include H315, H318, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

2-(trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F3O2/c11-10(12,13)9(8(14)15)5-6-1-3-7(9)4-2-6/h6-7H,1-5H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJNCULILOHKXIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC1CC2(C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

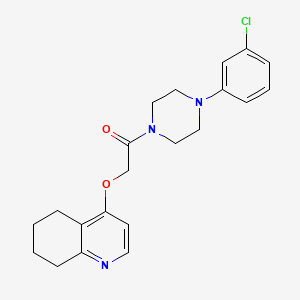

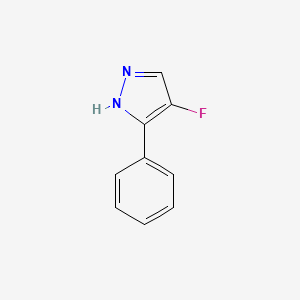

![N-(2,5-dimethylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2756320.png)

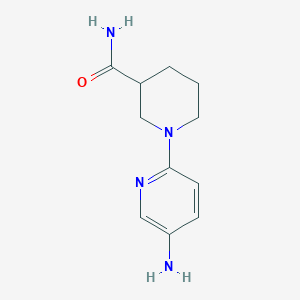

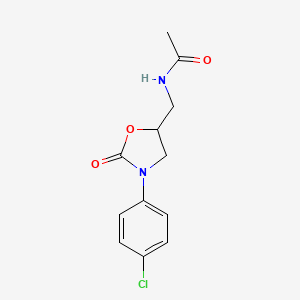

![3-[(2-chlorophenyl)methylsulfamoyl]-N-(3,4-dichlorophenyl)-4-fluorobenzamide](/img/structure/B2756321.png)

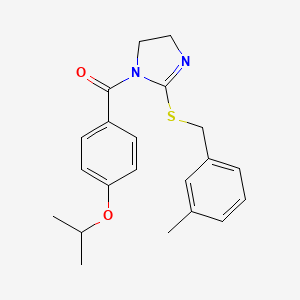

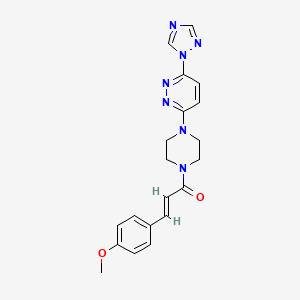

![ethyl 2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2756327.png)

![6-(4-Ethoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2756331.png)

![2-(4-fluorobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2756339.png)